
(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of Substituents: The tert-butyl, dimethyl, and perfluorophenoxycarbonyl groups are introduced through various substitution reactions, often involving reagents like tert-butyl chloride, dimethyl sulfate, and perfluorophenyl chloroformate.
Final Coupling: The final product is obtained through coupling reactions, which may involve catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of (2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (5R)-2-[(4-aminophenyl)methyl]-5-®-[(tert-butyldimethylsilyl)oxymethyl]pyrrolidine-1-carboxylate
- Substituted Imidazoles
Uniqueness
(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C27H31F5N2O4 |
|---|---|
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
tert-butyl (2S,5R)-2,5-dimethyl-4-[4-(2,3,4,5,6-pentafluorophenoxy)carbonyl-2-propylphenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H31F5N2O4/c1-7-8-16-11-17(25(35)37-24-22(31)20(29)19(28)21(30)23(24)32)9-10-18(16)33-12-15(3)34(13-14(33)2)26(36)38-27(4,5)6/h9-11,14-15H,7-8,12-13H2,1-6H3/t14-,15+/m1/s1 |
InChI-Schlüssel |
CUHNFHKVOBTVCD-CABCVRRESA-N |
Isomerische SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)N3C[C@@H](N(C[C@H]3C)C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)N3CC(N(CC3C)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


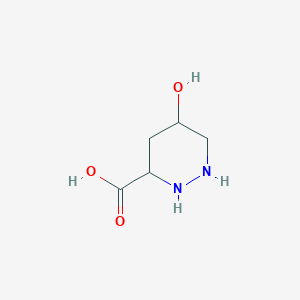
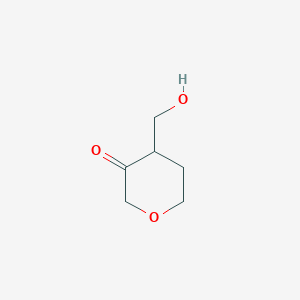


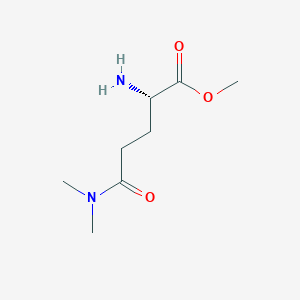
![6-Methylbenzo[c][1,2,5]oxadiazol-5-ol](/img/structure/B13099376.png)
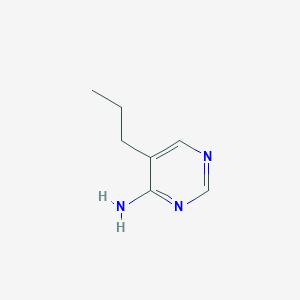

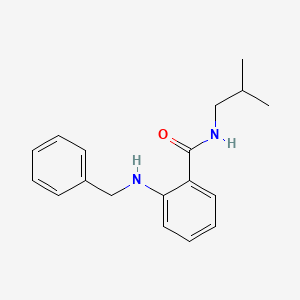

![2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099394.png)
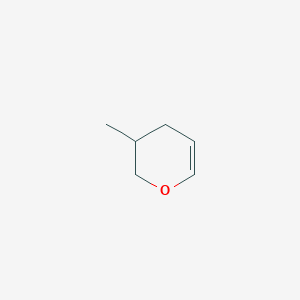
![7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol](/img/structure/B13099410.png)

